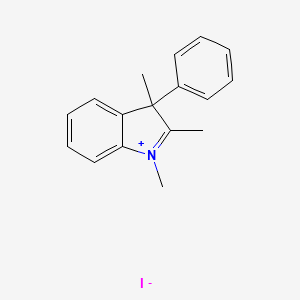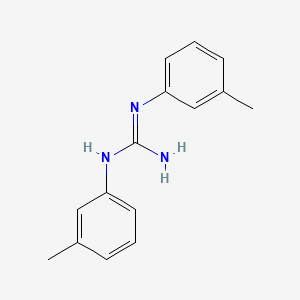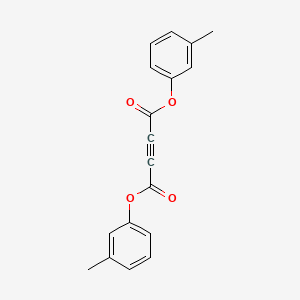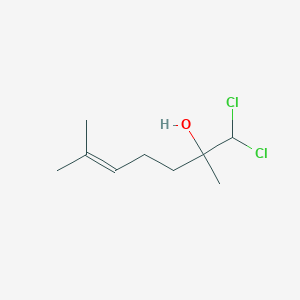
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is an organic compound characterized by the presence of two chlorine atoms, two methyl groups, and a double bond within its heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL typically involves the chlorination of 2,6-dimethylhept-5-en-2-ol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylhept-5-en-2-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,1-Dichloroheptane: Lacks the double bond and methyl groups, resulting in different chemical properties.
2,6-Dichlorohept-5-en-2-ol: Contains chlorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
52183-66-1 |
|---|---|
Formule moléculaire |
C9H16Cl2O |
Poids moléculaire |
211.13 g/mol |
Nom IUPAC |
1,1-dichloro-2,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3 |
Clé InChI |
NRRRCYPFIKRDAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C(Cl)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


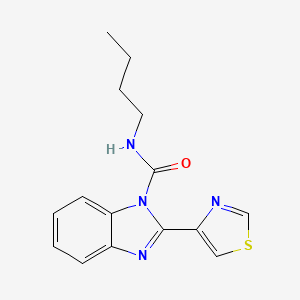
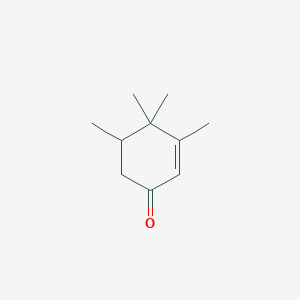
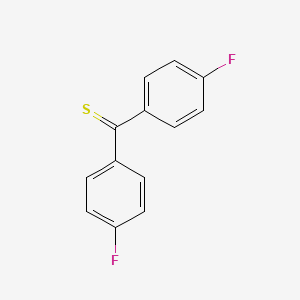
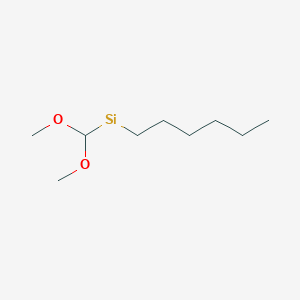
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
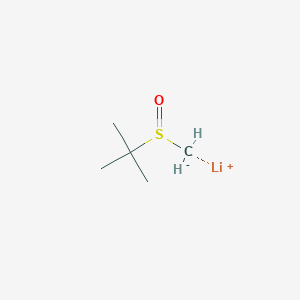
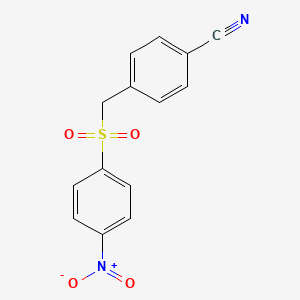
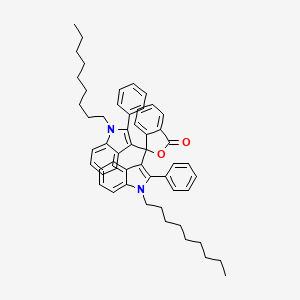
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
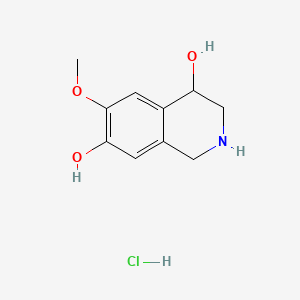
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
